N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide is a complex organic compound that features both pyrrolidinone and thiazole moieties. These structural elements are known for their significant roles in medicinal chemistry and drug design due to their biological activities and ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide typically involves the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved by the cyclization of γ-aminobutyric acid derivatives or through the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the pyrrolidinone and thiazole moieties through an oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. The pyrrolidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring can also bind to various biological targets, enhancing the compound’s overall biological activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
2-(2-oxopyrrolidin-1-yl)acetamides: Used in the synthesis of various bioactive molecules.
Uniqueness
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide is unique due to its dual presence of pyrrolidinone and thiazole moieties, which confer a combination of biological activities and chemical reactivity. This makes it a versatile compound in both research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c17-9-3-1-6-16(9)7-2-4-13-10(18)11(19)15-12-14-5-8-20-12/h5,8H,1-4,6-7H2,(H,13,18)(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNMGYNWKAXMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.